Methyl 2-(3-bromophenyl)acetate

Description

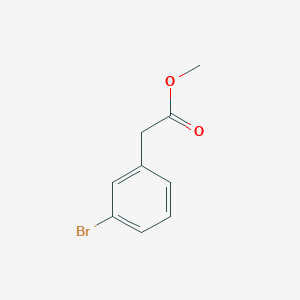

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSSGHADTSRELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471755 | |

| Record name | Methyl 2-(3-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150529-73-0 | |

| Record name | Methyl 2-(3-bromophenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150529-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(3-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 3-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 2-(3-bromophenyl)acetate?

Methyl 2-(3-bromophenyl)acetate: A Technical Guide

Introduction

This compound is an organic chemical compound classified as a phenylacetate ester. It is a valuable intermediate and building block in organic synthesis, particularly within the pharmaceutical and agrochemical research sectors. Its structure, featuring a bromine atom on the phenyl ring, provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides an in-depth overview of its physical, chemical, and spectral properties, along with a general synthesis protocol and its applications in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These identifiers and values are crucial for substance identification, experimental design, and computational modeling.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 150529-73-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3][7][8] |

| Molecular Weight | 229.07 g/mol | [1][2][6][8] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 3-bromophenylacetate, (3-Bromophenyl)acetic acid methyl ester | [1][5][6][7][8] |

| InChI Key | ULSSGHADTSRELG-UHFFFAOYSA-N | [1][5] |

| SMILES | COC(=O)CC1=CC(=CC=C1)Br | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | Clear, colorless to almost colorless liquid | [5][9][10] |

| Boiling Point | 268.6 ± 15.0 °C at 760 mmHg (Predicted) | [3][7][9] |

| Density | 1.4 - 1.445 g/cm³ (Predicted) | [3][7][9][11] |

| Refractive Index | 1.543 - 1.548 (Predicted) | [7][9] |

| Vapour Pressure | 0.008 mmHg at 25°C | [11] |

| Polar Surface Area | 26.3 Ų | [1][7] |

Synthesis and Reactivity

Experimental Protocol: Synthesis via Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-bromophenylacetic acid. The following is a generalized protocol based on standard laboratory procedures for this transformation.[10]

Objective: To synthesize this compound from 3-bromophenylacetic acid and methanol.

Materials:

-

3-bromophenylacetic acid

-

Methanol (reagent grade, anhydrous)

-

Acetyl chloride or concentrated Sulfuric Acid (catalyst)

-

Dichloromethane (for extraction)

-

Saturated brine solution

-

Anhydrous sodium sulfate (drying agent)

Procedure:

-

To a solution of 3-bromophenylacetic acid (1.0 eq.) in methanol (serving as both solvent and reagent), slowly add a catalytic amount of acetyl chloride (0.5 eq.) or concentrated sulfuric acid.

-

Reflux the reaction mixture for approximately 2-3 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

-

To the resulting residue, add deionized water and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound, typically as a colorless oil. The product can be further purified by column chromatography if necessary.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The primary utility of this compound in drug development stems from its identity as a versatile chemical intermediate.[12] The bromine atom on the aromatic ring is a key functional group that allows for participation in various palladium, nickel, or copper-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[2] This reactivity enables the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring, forming a diverse range of derivatives.

A notable application is its use as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[6][10] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential in treating Alzheimer's Disease.[6][10]

Caption: Role as an intermediate in pharmaceutical synthesis.

Spectral Information

Spectral data is essential for the structural confirmation and purity assessment of the compound.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural information. A reported spectrum shows the following peaks:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.48 (s, 1H), 7.46-7.43 (m, 1H), 7.30-7.26 (m, 2H), 3.70 (s, 2H, -CH₂-), 3.61 (s, 3H, -OCH₃).[10]

-

-

Infrared Spectroscopy (FT-IR): FT-IR spectral data is available and would typically show strong characteristic peaks for the ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹ and C-O stretching vibrations, in addition to peaks corresponding to the bromo-substituted aromatic ring.[1]

Safety and Handling

Proper handling and storage are critical to ensure laboratory safety.

-

GHS Hazard Statements: The compound is classified with the following hazards:

-

Storage: Store at room temperature in a dry, well-ventilated place.[5][9] Keep the container tightly sealed.[9][10]

References

- 1. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 150529-73-0 | FM46201 [biosynth.com]

- 3. This compound | CAS#:150529-73-0 | Chemsrc [chemsrc.com]

- 4. 150529-73-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 150529-73-0 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chempanda.com [chempanda.com]

- 8. chemscene.com [chemscene.com]

- 9. 150529-73-0 CAS MSDS ((3-BROMOPHENYL)ACETIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. (3-BROMOPHENYL)ACETIC ACID METHYL ESTER | 150529-73-0 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. This compound [myskinrecipes.com]

Technical Guide: Methyl 2-(3-bromophenyl)acetate (CAS No. 150529-73-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(3-bromophenyl)acetate, a key reagent in organic synthesis and pharmaceutical research. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound Identification and Properties

This compound is an aromatic carboxylic acid derivative.[1] Its structure features a bromine atom at the meta-position of the phenyl ring, making it a valuable intermediate for cross-coupling reactions in the synthesis of more complex molecules.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 150529-73-0 | [2][3][4][5][6][7] |

| Molecular Formula | C₉H₉BrO₂ | [2][4][6][7] |

| Molecular Weight | 229.07 g/mol | [2][4][7] |

| IUPAC Name | This compound | [3][7] |

| Synonyms | (3-Bromophenyl)acetic acid methyl ester, Methyl 3-bromobenzeneacetate, Methyl 3-bromophenylacetate, Methyl m-bromophenylacetate | [4][5][6] |

| Physical Form | Liquid | [3] |

| Purity | ≥95% - 98% | [3][4] |

| Storage Temperature | Room Temperature | [3] |

| SMILES | COC(=O)CC1=CC(=CC=C1)Br | [2][4] |

| InChI Key | ULSSGHADTSRELG-UHFFFAOYSA-N | [3] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the esterification of 3-Bromophenylacetic acid with methyl iodide.[8]

Experimental Protocol: Esterification of 3-Bromophenylacetic Acid [8]

-

Reactants and Reagents:

-

3-Bromophenylacetic acid (1.0 eq)

-

Dried Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Methyl iodide (3.0 eq)

-

Acetone (solvent)

-

Celite for filtration

-

Petroleum Ether (PE) and Ethyl Acetate (EtOAc) for chromatography

-

-

Procedure:

-

Under inert atmospheric conditions, dissolve 3-Bromophenylacetic acid and dried K₂CO₃ in acetone.

-

Add methyl iodide dropwise to the solution.

-

Stir the reaction mixture for 67 hours at 30°C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension through Celite to remove solid residues.

-

Remove the solvent from the filtrate in vacuo.

-

Purify the crude product using silica gel chromatography with a solvent system of Petroleum Ether:Ethyl Acetate (4:1).

-

Evaporate the solvent from the purified fractions to yield this compound as a colorless oil.

-

-

Characterization Data:

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. A notable application is its use as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[5] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential in treating Alzheimer's Disease.[5]

The synthesis of the (R)-Flurbiprofen derivative highlights the utility of this compound in constructing complex molecular architectures through reactions that typically involve the bromine substituent, such as cross-coupling reactions.[2]

Safety Information

This compound is associated with certain hazards and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Statements

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3][7] |

| H319 | Causes serious eye irritation | [3][7] |

| H332 | Harmful if inhaled | [3] |

| H335 | May cause respiratory irritation | [3] |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 150529-73-0 | FM46201 [biosynth.com]

- 3. This compound | 150529-73-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

A Comprehensive Technical Guide to Methyl 2-(3-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Methyl 2-(3-bromophenyl)acetate, a key intermediate in organic and medicinal chemistry. It covers the compound's fundamental properties, a detailed synthesis protocol, and its applications, particularly within the pharmaceutical industry.

Compound Identification and Structure

This compound is an aromatic ester.

Chemical Structure:

The structure consists of a phenyl ring substituted with a bromine atom at the meta (3-) position and an acetoxy methyl group at the 1-position.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for experimental design, safety assessment, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | [1][5][6] |

| Physical Form | Liquid | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Boiling Point | 268.6 ± 15.0 °C at 760 mmHg | [6] |

| Polar Surface Area | 26.3 Ų | [1] |

| Purity | ≥95% - 98% (Typical) | [2][4] |

Synthesis Protocol: Esterification of 3-Bromophenylacetic Acid

The following experimental protocol details a high-yield synthesis of this compound.[7] This method is based on the Williamson ether synthesis-like esterification of the corresponding carboxylic acid.

Materials:

-

3-Bromophenylacetic acid (1.0 eq)

-

Potassium carbonate (K₂CO₃), dried (3.0 eq)

-

Methyl iodide (CH₃I) (3.0 eq)

-

Acetone, anhydrous

-

Celite

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Temperature-controlled bath

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for chromatography

Procedure:

-

Under inert conditions, dissolve 3-Bromophenylacetic acid (e.g., 4 g, 18.7 mmol) and dried potassium carbonate (8.84 g, 56 mmol) in acetone (40 mL).

-

Add methyl iodide (10.5 mL, 56 mmol) dropwise to the suspension.

-

Stir the reaction mixture for 67 hours at 30 °C.

-

After the reaction period, cool the mixture to room temperature.

-

Filter the suspension through Celite to remove solid residues.

-

Remove the solvent from the filtrate in vacuo using a rotary evaporator.

-

Purify the resulting crude product by silica gel chromatography using a mobile phase of petroleum ether:ethyl acetate (4:1).

-

Evaporate the solvent from the collected fractions to yield this compound as a colorless oil. The reported yield for this protocol is quantitative (100%).[7]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of two reactive sites: the ester group and the aryl bromide.

-

Pharmaceutical Intermediate: The compound is a documented reagent for the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[8] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential as a therapeutic agent for Alzheimer's Disease.[8]

-

Cross-Coupling Reactions: The bromine atom on the phenyl ring makes it an excellent substrate for various palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[5] These reactions are fundamental in medicinal chemistry for constructing more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.[9] This allows for the development of novel active pharmaceutical ingredients (APIs).[9]

-

General Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty esters.[9]

The logical pathway for its use as a building block in drug discovery is illustrated below.

References

- 1. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 150529-73-0 [sigmaaldrich.com]

- 3. chempanda.com [chempanda.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 150529-73-0 | FM46201 [biosynth.com]

- 6. This compound | CAS#:150529-73-0 | Chemsrc [chemsrc.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound [myskinrecipes.com]

Synonyms for Methyl 2-(3-bromophenyl)acetate in chemical literature.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on Methyl 2-(3-bromophenyl)acetate, a key chemical intermediate. This document provides a thorough compilation of its nomenclature, physicochemical properties, and detailed experimental protocols found in chemical literature, tailored for professionals in research and development.

Chemical Identity and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. Accurate identification is crucial for procurement, synthesis, and regulatory compliance. The following table summarizes the most common synonyms and identifiers for this compound.

| Identifier Type | Identifier | Citation |

| Systematic Name | This compound | [1][2][3][4][5][6][7] |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 150529-73-0 | [1][2][3][4][5][7][8][9] |

| Common Synonyms | (3-Bromophenyl)acetic acid methyl ester | [2][3][6] |

| Methyl 3-bromophenylacetate | [1][2][3][6] | |

| Methyl m-bromophenylacetate | [2][3][6] | |

| Benzeneacetic acid, 3-bromo-, methyl ester | [2][6] | |

| Methyl 3-bromobenzeneacetate | [3][4] | |

| Methyl 2-(3-bromophenyl)ethanoate |

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is provided below, offering a quick reference for experimental planning and analysis.

| Property | Value | Citation |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3][4] |

| Molecular Weight | 229.07 g/mol | [3][4] |

| Physical Form | Colorless oil or Liquid | [5] |

| Purity | ≥95% to 98% | [3][5][7] |

| Storage Temperature | Room Temperature or 2-8°C Refrigerator | [3][4][5][7] |

| InChI Key | ULSSGHADTSRELG-UHFFFAOYSA-N | [4][5][6][7] |

| SMILES | COC(=O)CC1=CC=CC(Br)=C1 | [3][4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the esterification of 3-bromophenylacetic acid. The following protocol is based on a published procedure.[1]

Materials:

-

3-Bromophenylacetic acid

-

Acetone (anhydrous)

-

Potassium carbonate (K₂CO₃, dried)

-

Methyl iodide (CH₃I)

-

Celite

-

Petroleum ether (PE)

-

Ethyl acetate (EtOAc)

Procedure:

-

Under inert atmospheric conditions, dissolve 3-bromophenylacetic acid (1.0 eq) and dried potassium carbonate (3.0 eq) in anhydrous acetone.

-

Add methyl iodide (3.0 eq) dropwise to the solution.

-

Stir the reaction mixture at 30 °C for approximately 67 hours.

-

After cooling the reaction to room temperature, filter the suspension through a pad of Celite.

-

Remove the solvent from the filtrate in vacuo.

-

Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent.

-

Evaporate the solvent from the collected fractions to yield the final product, this compound, as a colorless oil.

Expected Yield: Quantitative (approximately 100%).[1]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H-NMR Spectroscopy:

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

-

Characteristic Peaks (400 MHz): δ = 7.44 (d, J = 1.5 Hz, 1H), 7.41 (dt, J = 6.5, 2.2 Hz, 1H), 7.23–7.17 (m, 2H), 3.71 (s, 3H), 3.60 (s, 2H) ppm.[1]

¹³C-NMR Spectroscopy:

-

Solvent: CDCl₃

-

Characteristic Peaks (100 MHz): δ (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2, 40.7.[1]

Logical and Experimental Workflows

While this document has not identified the involvement of this compound in complex biological signaling pathways, its role in synthetic chemistry provides a logical workflow that can be visualized. The following diagram illustrates the synthesis pathway described in the experimental protocol.

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound serves as a valuable reagent in organic synthesis. Notably, it is utilized as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[8] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential therapeutic applications in Alzheimer's disease.[8] This highlights the importance of this compound as a building block in the development of pharmaceutically active compounds. It is also used in palladium, nickel, or copper-catalyzed cross-coupling reactions to synthesize biphenyls.[2]

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. This compound | 150529-73-0 | FM46201 [biosynth.com]

- 3. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 150529-73-0 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | 150529-73-0 [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 150529-73-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Key Spectroscopic Data of Methyl 2-(3-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(3-bromophenyl)acetate (CAS No: 150529-73-0). Due to the limited availability of a complete, publicly accessible, and citable dataset for this specific molecule, this document presents expected spectroscopic values based on established principles and data from analogous compounds, alongside general experimental protocols.

Compound Identity

| Parameter | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 150529-73-0 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [3] |

| Molecular Weight | 229.07 g/mol | [1][3] |

| Structure | ||

| Image Source: PubChem[1] |

Spectroscopic Data Summary

The following tables summarize the expected key spectroscopic data for this compound. These values are predicted based on the chemical structure and typical spectroscopic ranges for the functional groups present.

Expected Spectrum in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.45 | d | 1H | Ar-H |

| ~ 7.35 | t | 1H | Ar-H |

| ~ 7.20 | t | 1H | Ar-H |

| ~ 7.15 | d | 1H | Ar-H |

| 3.70 | s | 3H | -OCH₃ |

| 3.65 | s | 2H | -CH₂- |

Expected Spectrum in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~ 171.5 | C=O (ester) |

| ~ 136.0 | Ar-C |

| ~ 131.0 | Ar-C |

| ~ 130.0 | Ar-C |

| ~ 128.0 | Ar-C |

| ~ 122.5 | Ar-C (C-Br) |

| ~ 52.5 | -OCH₃ |

| ~ 41.0 | -CH₂- |

Expected neat liquid or KBr pellet spectrum

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O (ester) stretch |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretch |

| ~ 1200 | Strong | C-O (ester) stretch |

| ~ 780, 690 | Strong | C-H out-of-plane bend (meta-disubstituted) |

| ~ 550 | Medium | C-Br stretch |

Expected Electron Ionization (EI) fragmentation pattern

| m/z | Relative Abundance | Proposed Fragment Ion |

| 228/230 | Moderate | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 169/171 | High | [M - OCH₃]⁺ |

| 151/153 | Moderate | [M - COOCH₃]⁺ |

| 90 | High | [C₇H₆]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the key spectroscopic data.

A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature.

The FT-IR spectrum is obtained using a neat liquid sample. A drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, an attenuated total reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The sample is injected into a gas chromatograph equipped with a mass spectrometer detector. The GC is typically run with a temperature program to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis

Caption: Relationship of Spectroscopic Data

References

An In-depth Technical Guide to the Synthesis of (3-Bromophenyl)acetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of (3-Bromophenyl)acetic acid and its subsequent conversion to (3-Bromophenyl)acetic acid methyl ester. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. (3-Bromophenyl)acetic acid and its esters are valuable intermediates in the synthesis of various pharmaceutical compounds[1].

Synthesis of (3-Bromophenyl)acetic acid

The synthesis of (3-Bromophenyl)acetic acid can be achieved from 3-bromoacetophenone through a two-step process. This method involves the formation of an intermediate which is then hydrolyzed to the final acid product[2].

Experimental Protocol

Step 1: Reaction of 3-bromoacetophenone with sulfur and morpholine [2]

-

In a 1000 ml three-necked flask, add 24g (0.75 mol) of sublimed sulfur, 100g (0.5 mol) of 3-bromoacetophenone, and 65.4g (0.75 mol) of morpholine.

-

The mixture is stirred at reflux for 14 hours.

Step 2: Hydrolysis [2]

-

After reflux, the mixture is cooled to 20-30°C.

-

While stirring, a solution of 260 ml of glacial acetic acid, 75 ml of distilled water, and 52 ml of concentrated sulfuric acid is added.

-

The reaction mixture is then refluxed for an additional 6 hours.

-

The mixture is poured into ice water with stirring, leading to the precipitation of a brown solid, which is collected by filtration.

-

The solid is dissolved in 300 ml of 20% aqueous sodium hydroxide solution and filtered.

-

The filtrate is cooled in an ice bath, and the pH is adjusted to 1-2 with 2 mol/L hydrochloric acid to induce crystallization.

-

The resulting solid is filtered and dried at 60°C to yield (3-Bromophenyl)acetic acid.

Quantitative Data

| Reactant/Product | Molecular Formula | Amount (g) | Moles (mol) | Yield (%) |

| 3-Bromoacetophenone | C8H7BrO | 100 | 0.5 | - |

| Sulfur | S | 24 | 0.75 | - |

| Morpholine | C4H9NO | 65.4 | 0.75 | - |

| (3-Bromophenyl)acetic acid | C8H7BrO2 | 99.2 | - | 92.3 |

Synthesis Pathway

Caption: Synthesis of (3-Bromophenyl)acetic acid.

Synthesis of (3-Bromophenyl)acetic acid methyl ester

The methyl ester is synthesized from (3-Bromophenyl)acetic acid via Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst[3][4].

Experimental Protocol

-

To 10 ml of methanol, add 0.5 g (2.3 mmol) of (3-Bromophenyl)acetic acid and 0.08 ml (1.2 mmol) of acetyl chloride[3].

-

The reaction mixture is refluxed for 2 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC)[3].

-

After the reaction is complete, the mixture is concentrated[3].

-

The residue is extracted with dichloromethane (DCM)[3].

-

The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (3-Bromophenyl)acetic acid methyl ester as a colorless oil[3].

Quantitative Data

| Reactant/Product | Molecular Formula | Amount (g) | Moles (mmol) | Yield (%) |

| (3-Bromophenyl)acetic acid | C8H7BrO2 | 0.5 | 2.3 | - |

| Acetyl Chloride | C2H3ClO | - | 1.2 | - |

| Methanol | CH4O | 10 ml | - | - |

| (3-Bromophenyl)acetic acid methyl ester | C9H9BrO2 | 0.525 | - | 98.7 |

Synthesis Pathway

Caption: Fischer esterification of (3-Bromophenyl)acetic acid.

Conclusion

The synthetic routes detailed in this guide offer efficient methods for the preparation of (3-Bromophenyl)acetic acid and its methyl ester. The high yields reported for both syntheses make these protocols valuable for researchers and professionals in the field of drug development and organic synthesis. The use of readily available starting materials and straightforward reaction conditions further enhances the practicality of these methods.

References

Potential Research Frontiers for Methyl 2-(3-bromophenyl)acetate: A Technical Guide

For Immediate Release

Methyl 2-(3-bromophenyl)acetate, a versatile aromatic building block, is poised to unlock significant advancements across diverse fields of chemical research, from pharmaceuticals to materials science. This technical guide outlines promising research avenues for this compound, providing a framework for scientists and drug development professionals to explore its untapped potential. The strategic placement of the bromine atom and the ester functional group on the phenylacetate core makes it an ideal substrate for a variety of powerful cross-coupling reactions, opening the door to the synthesis of novel and complex molecular architectures with a wide range of potential applications.

Core Chemical Data

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis.

| Property | Value | Reference |

| CAS Number | 150529-73-0 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)CC1=CC(=CC=C1)Br | [1] |

Drug Discovery and Medicinal Chemistry

The inherent structural motifs within this compound make it a compelling starting point for the synthesis of novel therapeutic agents. The bromophenyl group is a common feature in many biologically active compounds, and the acetate side chain provides a handle for further molecular elaboration.

Synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs

This compound has been identified as a key reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[3] Flurbiprofen is a well-established NSAID, and its derivatives are being investigated for potential applications in treating conditions such as Alzheimer's Disease.[3] This opens up a research area focused on synthesizing a library of Flurbiprofen analogs by modifying the biphenyl linkage, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

Development of Novel Kinase Inhibitors and Anticancer Agents

The bromophenyl scaffold is a privileged structure in the design of kinase inhibitors, a critical class of anticancer drugs. While direct synthesis from this compound is yet to be widely published, the structural similarity to precursors of Aurora A kinase inhibitors suggests a strong potential in this area. Research could focus on utilizing palladium-catalyzed cross-coupling reactions to introduce various heterocyclic moieties at the 3-position of the phenyl ring, a common strategy in kinase inhibitor design.

Recent studies have demonstrated the anticancer activity of compounds derived from a 3-bromophenyl core. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and shown to exhibit significant growth inhibition against various cancer cell lines.[4][5] This provides a strong rationale for exploring the synthesis of novel triazole and other heterocyclic derivatives starting from this compound and evaluating their anticancer potential.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [4][5]

| Compound | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) at 10⁻⁵ M |

| 4e | SNB-75 (CNS Cancer) | 41.25% |

| 4i | SNB-75 (CNS Cancer) | 38.94% |

| 4i | UO-31 (Renal Cancer) | 30.14% |

| 4i | CCRF-CEM (Leukemia) | 26.92% |

| 4i | EKVX (Non-Small Cell Lung Cancer) | 26.61% |

| 4i | OVCAR-5 (Ovarian Cancer) | 23.12% |

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom in this compound serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromophenyl ring and a variety of organoboron reagents. This is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. A key research area would be the exploration of coupling this compound with a diverse range of boronic acids and esters to generate novel biaryl compounds for biological screening or materials science applications.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Aryl bromides can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base.[6][7]

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of DMF and water.[6]

-

Catalyst Addition: Introduce the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.[8][9]

-

Work-up and Purification: After completion of the reaction (monitored by TLC or GC-MS), cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of this compound with alkenes, leading to the formation of substituted stilbene and cinnamate derivatives.[8] These products are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and organic electronic materials. Research can be directed towards optimizing reaction conditions for various alkene coupling partners and exploring the applications of the resulting products.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.[10][11] This reaction is instrumental in the synthesis of anilines and their derivatives, which are key components of many pharmaceuticals and organic materials. A fruitful area of investigation would be the synthesis of a library of novel arylamines derived from this compound and the evaluation of their biological or material properties.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Aryl halides can be coupled with amines using a palladium catalyst and a strong base.[12][13]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), the amine (1.0-1.2 eq.), and a strong base (e.g., NaOtBu, 1.2-1.4 eq.).

-

Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, XPhos).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 110 °C until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.

Materials Science: Exploring Novel Organic Functional Materials

The aromatic nature of this compound makes it a potential precursor for the synthesis of novel organic functional materials.

Organic Light-Emitting Diodes (OLEDs)

The development of new materials for OLEDs is a rapidly growing field. The core structure of this compound can be functionalized through cross-coupling reactions to introduce charge-transporting or emissive moieties. Research in this area would involve the design and synthesis of novel bipolar host materials or fluorescent emitters derived from this starting material. The goal would be to create materials with high thermal stability, good film-forming properties, and efficient electroluminescence.[14]

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic transformations of this compound.

Caption: Suzuki-Miyaura coupling of this compound.

Caption: Heck-Mizoroki reaction of this compound.

Caption: Buchwald-Hartwig amination of this compound.

Conclusion

This compound represents a starting material with considerable, yet underexplored, potential. Its utility in palladium-catalyzed cross-coupling reactions provides a clear path for the synthesis of a vast array of novel compounds. The most promising research avenues lie in the fields of medicinal chemistry, particularly in the development of NSAID analogs and anticancer agents, and in materials science for the creation of new organic electronic materials. The experimental protocols and synthetic pathways outlined in this guide serve as a starting point for researchers to embark on innovative projects that fully exploit the synthetic versatility of this valuable chemical building block.

References

- 1. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 150529-73-0 | FM46201 [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

A Comprehensive Technical Guide to the Applications of Substituted Phenylacetates

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetates are a versatile class of organic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, agriculture, and materials science. Their structural motif, consisting of a phenyl ring attached to an acetic acid moiety, allows for diverse substitutions on the aromatic ring, leading to a wide array of physicochemical and biological properties. This guide provides an in-depth review of the synthesis, applications, and mechanisms of action of substituted phenylacetates, with a focus on their therapeutic potential.

Synthetic Methodologies

The synthesis of substituted phenylacetates can be achieved through several key methodologies, each offering distinct advantages in terms of starting material availability, functional group tolerance, and scalability.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the synthesis of aryl-aliphatic acids and their derivatives from aryl ketones. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Phenylacetic Acids from Acetophenones via Willgerodt-Kindler Reaction under Phase Transfer Catalysis [1]

-

Thioamide Formation: In a round-bottom flask, a mixture of the substituted acetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) is refluxed for 5-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, a 20% aqueous solution of sodium hydroxide and a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA) (0.05 mmol), are added to the reaction mixture.

-

The mixture is then heated at 100°C for an additional 5-8 hours to facilitate the hydrolysis of the thiomorpholide intermediate.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and acidified with hydrochloric acid to precipitate the crude phenylacetic acid. The precipitate is filtered, washed with water, and can be further purified by recrystallization.

A generalized workflow for the Willgerodt-Kindler reaction is depicted below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. For the synthesis of substituted phenylacetates, this reaction can be employed to couple an aryl boronic acid with a halo-phenylacetate derivative in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Substituted Phenylacetic Esters [2]

-

Reaction Setup: In a reaction vessel, the aryl halide (e.g., ethyl 4-bromophenylacetate) (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and a base such as cesium carbonate (2.0 equiv) are combined in a suitable solvent system (e.g., 1,4-dioxane and water).

-

Degassing: The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst Addition: A palladium catalyst, such as Pd(dppf)Cl2 (0.05-0.1 equiv), is added to the mixture under the inert atmosphere.

-

Reaction: The vessel is sealed and the reaction mixture is heated to 80-100°C with stirring for 12-24 hours, or until TLC or GC-MS analysis indicates completion.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The catalytic cycle of the Suzuki-Miyaura coupling is illustrated below.

Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids. A variation of this synthesis can be used to produce α-amino phenylacetonitriles, which can then be hydrolyzed to the corresponding α-amino phenylacetic acids. The reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide.

Experimental Protocol: Strecker Synthesis of α-Amino Phenylacetonitriles [3][4][5]

-

Imine Formation: An aldehyde (e.g., benzaldehyde) is reacted with ammonia (or an ammonium salt like ammonium chloride) to form an imine intermediate in situ.

-

Cyanide Addition: A cyanide source, such as potassium cyanide or sodium cyanide, is then added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions (e.g., refluxing with aqueous HCl), to yield the α-amino phenylacetic acid.

-

Isolation: The amino acid product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of solution.

A schematic of the Strecker synthesis is provided below.

Hydrolysis of Benzyl Cyanides

A straightforward and widely used method for the synthesis of substituted phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, the substituted benzyl cyanide (1.0 equiv) is mixed with an aqueous solution of a strong acid, such as sulfuric acid (e.g., 50-70% v/v).

-

Reaction: The mixture is heated to reflux for several hours. The reaction progress can be monitored by observing the disappearance of the insoluble benzyl cyanide layer.

-

Work-up and Isolation: After completion, the reaction mixture is cooled, which typically causes the phenylacetic acid product to crystallize. The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Applications in Drug Development

Substituted phenylacetates have demonstrated a broad range of biological activities, making them valuable scaffolds in drug discovery and development.

Anticancer Agents

Certain substituted phenylacetamide derivatives have shown promising anticancer activity. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[7]

| Compound | Substituent on N-phenyl ring | Cell Line | IC₅₀ (µM) | Reference Drug (Imatinib) IC₅₀ (µM) |

| 2b | 3-Nitro | PC3 | 52 | 40 |

| 2c | 4-Nitro | PC3 | 80 | 40 |

| 2c | 4-Nitro | MCF-7 | 100 | 98 |

Data extracted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[7] The results indicate that compounds with a nitro moiety exhibit notable cytotoxic effects.[7]

Aldose Reductase Inhibitors

Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. Substituted phenylacetic acids have been investigated as potential inhibitors of this enzyme. A study on novel phenylacetic acid derivatives with a halogenated benzyl subunit revealed their potential as aldose reductase inhibitors.[8]

| Compound | Substitution | IC₅₀ (µM) |

| 5d | 4-((3-bromobenzyl)oxy) | 20.9 |

Data for a potent derivative from a study on phenylacetic acid derivatives as aldose reductase inhibitors.[8]

Aldose Reductase Signaling Pathway in Diabetic Complications

Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and other downstream effects contributing to diabetic complications.

Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a target for the treatment of several neuropsychiatric disorders. Substituted phenylacetamides have been explored as ligands for this receptor.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Applications in Agriculture

Substituted phenylacetic acids also play a role in agriculture as plant growth regulators, exhibiting auxin-like activity.

Auxin Activity

Auxins are a class of plant hormones that regulate various aspects of plant growth and development. Phenylacetic acid (PAA) and its derivatives are recognized as natural auxins. The structure-activity relationship of mono-substituted phenylacetic acids has been studied, revealing that the position of the substituent on the phenyl ring influences their auxin activity.[9]

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.

Conclusion

Substituted phenylacetates represent a privileged scaffold in the development of new molecules with diverse applications. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of novel derivatives. The wide range of biological activities, from anticancer and antidiabetic to plant growth regulation, underscores the importance of this class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of substituted phenylacetates will undoubtedly lead to the discovery of new and improved therapeutic agents and agricultural products.

References

- 1. inventivapharma.com [inventivapharma.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-(3-bromophenyl)acetate: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-(3-bromophenyl)acetate is a synthetic intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its chemical structure, featuring a reactive bromine atom on the phenyl ring and an ester functionality, makes it a versatile building block for the construction of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmacologically active compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a liquid at room temperature with the chemical formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2][3][4] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 150529-73-0 | [2][5] |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2][3][4] |

| Physical Form | Liquid | [3] |

| Purity | ≥95% - 98% | [3] |

| Storage Temperature | Room Temperature | [3] |

| InChI Key | ULSSGHADTSRELG-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)CC1=CC(=CC=C1)Br | [2] |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is through the Fischer esterification of 3-bromophenylacetic acid. This reaction is typically carried out in methanol with a catalytic amount of strong acid.

Experimental Protocol: Fischer Esterification of 3-Bromophenylacetic Acid

Materials:

-

3-Bromophenylacetic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

Dissolve 3-bromophenylacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for a period of 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane (typically 3 portions).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil.

Quantitative yields are often reported for this reaction.

Reactions of this compound as a Synthetic Intermediate

The bromine atom on the phenyl ring of this compound serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several widely used palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[2] These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse library of derivatives.

The Suzuki coupling reaction involves the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is particularly useful for the synthesis of biphenyl derivatives.[6][7]

General Experimental Protocol for Suzuki Coupling:

Materials:

-

This compound

-

Arylboronic acid or ester (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid or ester, and the base.

-

Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Table 2: Representative Suzuki Coupling Reaction Conditions

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | High |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Good |

Note: Yields are generally reported as good to excellent, but specific values for reactions with this compound require sourcing from specific literature reports.

The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base.[8][9] This reaction is a powerful tool for the formation of substituted alkenes.

General Experimental Protocol for Heck Reaction:

Materials:

-

This compound

-

Alkene (e.g., styrene, methyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, CH₃CN, Toluene)

Procedure:

-

Combine this compound, the alkene, the base, and the palladium catalyst in a suitable solvent in a reaction vessel.

-

Heat the mixture under an inert atmosphere to the reaction temperature (often >100 °C) for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

-

Purify the crude product, typically by column chromatography, to yield the substituted alkene derivative.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[10][11]

General Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos, RuPhos)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the anhydrous solvent.

-

Add the base, this compound, and the amine.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed.

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate it.

-

Purify the resulting N-aryl derivative by column chromatography.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications.

Anti-inflammatory Agents: Flurbiprofen and its Derivatives

A significant application of this compound is in the synthesis of derivatives of (R)-Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[5] Flurbiprofen and related compounds exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipid compounds that mediate inflammation and pain.[8][12]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa.[13] In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9] Many traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors or dual-action inhibitors is an active area of research.

Neuroprotective Agents

Derivatives of biphenyl acetic acid, which can be synthesized from this compound, have been investigated as potential treatments for neurodegenerative disorders such as Alzheimer's disease. One of the therapeutic strategies for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several biphenyl derivatives have shown potent inhibitory activity against both AChE and BuChE, suggesting their potential as disease-modifying agents.[1][13][14]

Other Potential Therapeutic Applications

The biphenyl scaffold is a privileged structure in medicinal chemistry, and derivatives have been explored for a wide range of other biological activities, including:

The synthesis of novel biphenyl-3-acetic acid derivatives and N-aryl-3-phenylacetic acid amides from this compound provides a rich source of compounds for screening and development in these and other therapeutic areas.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its utility is primarily derived from its susceptibility to a range of palladium-catalyzed cross-coupling reactions, which enable the straightforward synthesis of diverse and complex molecular structures. The application of this intermediate in the synthesis of biologically active compounds, particularly in the development of anti-inflammatory and neuroprotective agents, underscores its importance in drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in the use of this compound for the advancement of chemical synthesis and medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 150529-73-0 | FM46201 [biosynth.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. englelab.com [englelab.com]

- 13. [PDF] Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase | Semantic Scholar [semanticscholar.org]

- 14. (PDF) Design, Synthesis, and Biological Evaluation of a New [research.amanote.com]

- 15. ijsdr.org [ijsdr.org]

- 16. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of Methyl 2-(3-bromophenyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(3-bromophenyl)acetate is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules.[1][2] Its structure incorporates a bromine atom on the phenyl ring, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This document provides a detailed standard protocol for the synthesis of this compound via Fischer esterification of 2-(3-bromophenyl)acetic acid, a common and efficient method. An alternative protocol using methyl iodide is also presented.

Physicochemical Data

| Property | Value |

| CAS Number | 150529-73-0[1][3] |

| Molecular Formula | C₉H₉BrO₂[1][4] |

| Molecular Weight | 229.07 g/mol [1][4] |

| Appearance | Colorless oil[5] |

| Boiling Point | 268.6 °C (Predicted)[6] |

| Density | 1.4 g/cm³ (Predicted)[6] |

Experimental Protocols

Method 1: Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of methyl 2-(bromophenyl)acetates, which has been shown to produce high yields.[7] The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10]

Materials:

-

2-(3-Bromophenyl)acetic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) in methanol (approximately 10 mL per gram of carboxylic acid).

-

To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane (3 x volume of water).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the product by silica gel chromatography.

Method 2: Alkylation with Methyl Iodide

This method provides a quantitative yield and is performed under mild conditions.[5]

Materials:

-

2-(3-Bromophenyl)acetic acid

-

Potassium Carbonate (K₂CO₃), dried

-

Methyl Iodide (CH₃I)

-

Acetone, anhydrous

-

Celite

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) and dried potassium carbonate (3.0 eq) in anhydrous acetone.

-

Add methyl iodide (3.0 eq) dropwise to the suspension.

-

Stir the reaction mixture at 30 °C for approximately 67 hours.

-

Upon completion, cool the reaction to room temperature.

-

Filter the suspension through a pad of Celite to remove inorganic salts.

-

Remove the solvent from the filtrate in vacuo to yield the product.

-

The crude product can be purified by silica gel chromatography (e.g., using a mixture of petroleum ether and ethyl acetate).[5]

Quantitative Data Summary

| Method | Reactants | Catalyst/Base | Solvent | Yield | Purity | Reference |

| Fischer Esterification | 2-(Bromophenyl)acetic acid, Methanol | H₂SO₄ (catalytic) | Methanol | ~99% (for ortho-isomer) | High | [7] |

| Alkylation | 2-(3-Bromophenyl)acetic acid, Methyl Iodide | K₂CO₃ | Acetone | 100% (quantitative) | High | [5] |

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H-NMR (400 MHz, CDCl₃): δ = 7.44 (d, J = 1.5 Hz, 1H), 7.41 (dt, J = 6.5, 2.2 Hz, 1H), 7.23–7.17 (m, 2H), 3.71 (s, 3H), 3.60 ppm (s, 2H).[5]

-

¹³C-NMR (100 MHz, CDCl₃): δ (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2, 40.7.[5]

Visualized Experimental Workflow (Fischer Esterification)

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Methyl iodide is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate containment.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. This compound | 150529-73-0 | FM46201 [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 150529-73-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. chempanda.com [chempanda.com]

- 7. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. athabascau.ca [athabascau.ca]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-(3-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl 2-(3-bromophenyl)acetate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted phenylacetate derivatives, which are important intermediates in the development of pharmaceuticals and other biologically active molecules. The following sections detail the reaction principles, experimental conditions, and expected outcomes for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity under relatively mild conditions. These reactions are fundamental in modern drug discovery and development, allowing for the modular construction of complex molecular architectures. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.

This compound serves as an excellent substrate for these transformations due to the presence of a reactive carbon-bromine bond on the phenyl ring. The ester functionality is generally well-tolerated under typical cross-coupling conditions, making it a suitable handle for further synthetic modifications.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 | General Protocol |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 92 | General Protocol |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 78 | General Protocol |

Detailed Experimental Protocol: Synthesis of Methyl 2-(3-phenylphenyl)acetate

Materials:

-

This compound (1.0 mmol, 229 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Potassium carbonate (2.0 mmol, 276 mg)

-

Toluene (8 mL)

-

Water (2 mL)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add degassed toluene and water to the reaction mixture.

-

Heat the mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(3-phenylphenyl)acetate.

Heck Reaction: Synthesis of Aryl-Substituted Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives.

General Reaction Scheme

Caption: General scheme of the Heck reaction.

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 80-90 | General Protocol |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 24 | 75 | General Protocol |

| 3 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 88 | General Protocol |

Detailed Experimental Protocol: Synthesis of Methyl 2-(3-styrylphenyl)acetate

Materials:

-

This compound (1.0 mmol, 229 mg)

-

Styrene (1.2 mmol, 138 µL)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 12 mg)

-

Triethylamine (1.5 mmol, 209 µL)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-